molecular formula C12H17NO2S B14526928 1-(4-Methylbenzene-1-sulfonyl)-2-propylaziridine CAS No. 62421-33-4

1-(4-Methylbenzene-1-sulfonyl)-2-propylaziridine

Cat. No.: B14526928
CAS No.: 62421-33-4
M. Wt: 239.34 g/mol
InChI Key: GMENOBVMLGOFOI-UHFFFAOYSA-N
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Description

N-tosyl-2-propylaziridine is a derivative of aziridine, a three-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom and a propyl group attached to the second carbon atom of the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tosyl-2-propylaziridine can be synthesized through several methods. One common approach involves the transformation of 2-amino alcohols to N-tosyl aziridines. This process typically involves tosylation followed by in situ cyclization. For example, the tosylation of 2-amino-1-propanol with tosyl chloride in the presence of a base such as triethylamine, followed by cyclization using potassium hydroxide in a water/dichloromethane mixture, yields N-tosyl-2-propylaziridine .

Industrial Production Methods

Industrial production methods for N-tosyl-2-propylaziridine are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes to improve efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-tosyl-2-propylaziridine undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form sulfonyl aziridines, which are useful intermediates in the synthesis of more complex molecules.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Ring Opening: Common reagents include benzylamine, thiols, and alcohols.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Nucleophilic Ring Opening: Produces a variety of amines, alcohols, and thiol derivatives.

    Oxidation: Produces sulfonyl aziridines.

    Substitution: Produces N-substituted aziridines with various functional groups.

Scientific Research Applications

N-tosyl-2-propylaziridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tosyl-2-propylaziridine involves the activation of the aziridine ring by the electron-withdrawing tosyl group. This activation makes the ring more susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can also form aziridinium ions in the presence of protic or Lewis acids, which further enhances its reactivity towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    N-tosylaziridine: Lacks the propyl group, making it less sterically hindered and more reactive towards nucleophiles.

    N-tosyl-2-methylaziridine: Contains a methyl group instead of a propyl group, resulting in different steric and electronic properties.

    N-tosyl-2-ethylaziridine: Contains an ethyl group, offering a balance between the reactivity of N-tosylaziridine and N-tosyl-2-propylaziridine.

Uniqueness

N-tosyl-2-propylaziridine is unique due to the presence of the propyl group, which provides a specific steric environment that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for the synthesis of compounds that require precise control over steric and electronic effects.

Properties

CAS No.

62421-33-4

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-propylaziridine

InChI

InChI=1S/C12H17NO2S/c1-3-4-11-9-13(11)16(14,15)12-7-5-10(2)6-8-12/h5-8,11H,3-4,9H2,1-2H3

InChI Key

GMENOBVMLGOFOI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CN1S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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